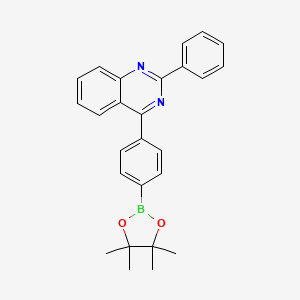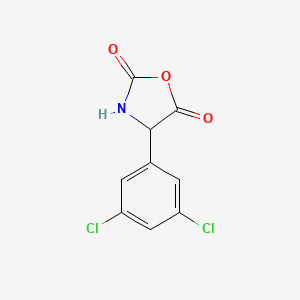
3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid is a compound of interest in medicinal chemistry due to its potential biological activities. It is structurally characterized by a naphthalene ring substituted with a methoxy group at the 6-position, an isoxazole ring, and a carboxylic acid group.
Méthodes De Préparation
The synthesis of 3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Formation of Isoxazole Ring: The aldehyde undergoes a cyclization reaction with hydroxylamine to form the isoxazole ring.
Carboxylation: The resulting intermediate is then carboxylated to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential antibacterial and antifungal activities.
Medicine: It is investigated for its anti-inflammatory properties and potential as a drug candidate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme . This inhibition disrupts the production of essential fatty acids, leading to antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Naproxen: A nonsteroidal anti-inflammatory drug with a similar naphthalene structure but different functional groups.
2-(6-Methoxy-2-naphthyl)propanoic Acid: Another compound with a methoxy-naphthalene structure but differing in the position and type of functional groups.
Compared to these compounds, 3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its isoxazole ring and specific substitution pattern, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C16H13NO4 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
3-(6-methoxynaphthalen-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13NO4/c1-9-14(16(18)19)15(17-21-9)12-4-3-11-8-13(20-2)6-5-10(11)7-12/h3-8H,1-2H3,(H,18,19) |
Clé InChI |
LNMBUKRKKVCDPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC3=C(C=C2)C=C(C=C3)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)


![4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde](/img/structure/B13704408.png)


![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)

![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)

![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)


